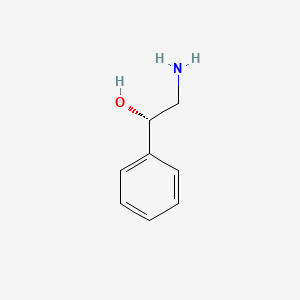

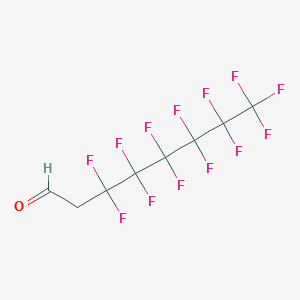

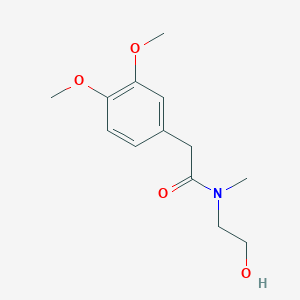

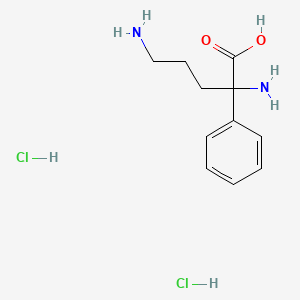

(2E)-3-phenylprop-2-enoyl cyanide

Descripción general

Descripción

“(2E)-3-phenylprop-2-enoyl cyanide” is a complex organic compound. It contains a cyanide group, which is a carbon atom triple-bonded to a nitrogen atom . Cyanide compounds are highly toxic and are usually present as the negatively charged cyanide ion .

Synthesis Analysis

The synthesis of cyanide compounds involves various chemical processes. For instance, Zn–Fe double metal cyanide (DMC) catalysts were synthesized via clean and efficient ball milling . Another method involves the use of hydrogen cyanide in the Andrussow process, where methane, ammonia, and oxygen are combined with a platinum metal catalyst .Molecular Structure Analysis

The molecular structure of cyanide compounds is characterized by a C≡N functional group. This group, known as the cyano group, consists of a carbon atom triple-bonded to a nitrogen atom . The cyanide ion is isoelectronic with carbon monoxide and molecular nitrogen, indicating a triple bond exists between the carbon and nitrogen atoms .Chemical Reactions Analysis

Cyanide compounds participate in various types of chemical reactions, including precipitation, acid-base, and oxidation-reduction (redox) reactions . In precipitation reactions, cyanide compounds form one or more insoluble products. Acid-base reactions involve the transfer of hydrogen ions, while redox reactions involve a change in the oxidation number of the reactant elements .Physical And Chemical Properties Analysis

Physical properties of cyanide compounds include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, and reactivity .Aplicaciones Científicas De Investigación

Cyanide Gas Elimination

Cyanide gas is highly toxic and volatile, posing significant risks to human health and the environment . “(2E)-3-phenylprop-2-enoyl cyanide” can play a role in cyanide gas elimination methods, particularly in adsorption and catalysis approaches . Research progress on materials capable of affecting cyanide gas adsorption and catalytic degradation is ongoing .

Chemodosimeter in Aqueous Medium

“(2E)-3-phenylprop-2-enoyl cyanide” can act as a selective cyanide chemodosimeter in an aqueous medium . The compound changes color in the presence of cyanide ions selectively, which can be observed both in solution and on Whatman filter paper test strips . This property makes it useful for real sample analysis .

Fluorescence Quenching

The fluorescence intensity of “(2E)-3-phenylprop-2-enoyl cyanide” is quenched due to the nucleophilic addition reaction of cyanide with one of the two imine carbons . This property can be utilized in various fluorescence-based detection and imaging applications .

Cyanation Reactions

“(2E)-3-phenylprop-2-enoyl cyanide” can potentially be used in cyanation reactions . Traditional cyanation reactions employ metal cyanides, which are toxic and environmentally unfriendly . The use of combined cyanide sources, such as “(2E)-3-phenylprop-2-enoyl cyanide”, as cyanating agents has been reported .

Environmental Chemistry

Due to its ability to interact with cyanide ions, “(2E)-3-phenylprop-2-enoyl cyanide” can be used in environmental chemistry for the detection and removal of cyanide from industrial effluents .

Mineral Exploration

In the field of mineral exploration, “(2E)-3-phenylprop-2-enoyl cyanide” can be used as a selective receptor for cyanide ions . The strong binding affinity of cyanide with certain compounds disrupts various biological processes, making it a key target in mineral exploration .

Mecanismo De Acción

Target of Action

The primary target of (2E)-3-phenylprop-2-enoyl cyanide, like other cyanide-containing compounds, is the cytochrome c oxidase enzyme . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration .

Mode of Action

(2E)-3-phenylprop-2-enoyl cyanide interacts with its target by binding to the ferric ion (Fe3+) of cytochrome oxidase . This binding inhibits the enzyme, effectively blocking the electron transport chain and causing a state known as 'histotoxic hypoxia’ . This results in a buildup of lactic acidosis .

Biochemical Pathways

The inhibition of cytochrome c oxidase disrupts the electron transport chain, a key biochemical pathway in cellular respiration . This disruption prevents cells from using oxygen, leading to a state of cellular hypoxia . The resulting lactic acidosis indicates a shift to anaerobic metabolism .

Pharmacokinetics

Cyanide compounds, such as (2E)-3-phenylprop-2-enoyl cyanide, are rapidly absorbed and taken up into cells . They have a volume of distribution of 1.5 L/kg and are highly protein-bound . Cyanide is metabolized via the liver enzyme rhodanese, which catalyzes the reaction of CN + thiosulfate to form thiocyanate and sulfite . The elimination half-life of cyanide is 2-3 hours .

Result of Action

The inhibition of cytochrome c oxidase by (2E)-3-phenylprop-2-enoyl cyanide leads to a variety of effects at the molecular and cellular levels. Acute exposure can result in rapid loss of consciousness and seizures . Milder exposures may result in non-specific symptoms such as nausea, vomiting, headache, dyspnea, increased respiratory rate, hypertension, tachycardia, and altered level of consciousness .

Safety and Hazards

Cyanide compounds are highly toxic and can cause severe health effects, including death . They are dangerous if swallowed, inhaled, or absorbed through the skin . Safety measures should be taken when handling cyanide compounds, including wearing protective equipment and working in well-ventilated areas .

Propiedades

IUPAC Name |

(E)-3-phenylprop-2-enoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVVSPHTLWSOFJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-phenylprop-2-enoyl cyanide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)